molecular formula C9H9BrClFO B6301528 6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene CAS No. 2121513-49-1

6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene

Cat. No.: B6301528
CAS No.: 2121513-49-1
M. Wt: 267.52 g/mol
InChI Key: OPMQMFBGXVUMKR-UHFFFAOYSA-N
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Description

Contextual Background of Polyhalogenated Aryl Ethers in Organic Synthesis

Polyhalogenated aryl ethers are a class of organic compounds characterized by an aromatic ring substituted with multiple halogen atoms and at least one ether linkage. These structures are of considerable importance in organic synthesis, primarily serving as versatile intermediates. organic-chemistry.orgresearchgate.net The presence of multiple halogen atoms, often of different types (e.g., bromine, chlorine, fluorine), allows for regioselective functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This differential reactivity of carbon-halogen bonds is a cornerstone of modern synthetic strategy, enabling the sequential and controlled introduction of diverse functional groups.

Furthermore, the ether functional group, while generally stable, can influence the electronic properties of the aromatic ring and provide a handle for further transformations. The synthesis of aryl ethers can be achieved through several methods, including the classical Williamson ether synthesis and more contemporary transition-metal-catalyzed cross-coupling reactions. organic-chemistry.orgorganic-chemistry.org The development of efficient catalytic systems has significantly broadened the scope and applicability of aryl ether synthesis, allowing for the construction of complex molecules under milder conditions. google.com

Significance of 6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene as a Molecular Framework

The specific molecular framework of this compound offers a distinct set of synthetic advantages. The presence of three different halogen atoms—bromine, chlorine, and fluorine—at specific positions on the benzene (B151609) ring provides a platform for highly selective, stepwise modifications. Typically, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 6-position. The fluorine atom, being the most electronegative and forming the strongest carbon-halogen bond, is generally the least reactive and often remains in the final product, where it can impart desirable properties such as increased metabolic stability and enhanced binding affinity in medicinal chemistry contexts. nih.govmdpi.com

The isopropoxy group at the 1-position is a bulky alkyl ether that can influence the steric environment around the adjacent chloro and bromo substituents, potentially directing the regioselectivity of certain reactions. This group also modulates the lipophilicity of the molecule, a critical parameter in drug design. As a building block, this compound can be envisioned as a precursor to a wide array of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. researchgate.net

Below is a data table summarizing the key physicochemical properties of this compound.

PropertyValue
CAS Number 2121513-49-1
Molecular Formula C₉H₉BrClFO
Molecular Weight 267.52 g/mol

Research Gaps and Objectives in the Investigation of This Compound's Chemistry

Despite its potential as a valuable synthetic intermediate, a thorough investigation into the chemistry of this compound appears to be limited in publicly available scientific literature. A primary research gap is the lack of detailed studies on its reactivity profile. A systematic exploration of its behavior in various cross-coupling reactions would be invaluable to fully exploit its potential as a building block.

Key research objectives that could advance the understanding and application of this compound include:

Development of an optimized, scalable synthesis: While the synthesis can be conceptually designed based on known methodologies for polysubstituted benzenes, a detailed, high-yielding, and scalable synthetic route specifically for this compound needs to be established and reported.

Systematic investigation of regioselective functionalization: A comprehensive study of the selective functionalization of the C-Br and C-Cl bonds under different catalytic conditions would provide a "user's guide" for synthetic chemists wishing to employ this molecule.

Exploration of its utility in the synthesis of bioactive molecules: The synthesis of small libraries of compounds derived from this framework and their subsequent biological screening could uncover novel therapeutic agents.

Investigation of the impact of the substituent pattern on physicochemical and biological properties: A comparative study with other isomeric or similarly substituted polyhalogenated aryl ethers would help to elucidate the specific contributions of the 6-bromo, 2-chloro, 4-fluoro, and 1-isopropoxy arrangement to the properties of its derivatives.

Addressing these research gaps would not only expand the synthetic utility of this compound but also contribute to the broader understanding of the structure-property relationships in polyhalogenated aromatic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-chloro-5-fluoro-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClFO/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMQMFBGXVUMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101210330
Record name Benzene, 1-bromo-3-chloro-5-fluoro-2-(1-methylethoxy)-
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Molecular Weight

267.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-49-1
Record name Benzene, 1-bromo-3-chloro-5-fluoro-2-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-chloro-5-fluoro-2-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Design for 6 Bromo 2 Chloro 4 Fluoro 1 Isopropoxybenzene

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. For 6-bromo-2-chloro-4-fluoro-1-isopropoxybenzene, the analysis involves strategically disconnecting the functional groups from the aromatic ring.

The C-O bond of the isopropoxy ether is a logical first disconnection, leading to a trihalogenated phenol (B47542) precursor and an isopropyl halide. The sequence of halogen introduction is critical. Considering the directing effects of the substituents, a plausible retrosynthetic pathway might involve the final step being the introduction of the isopropoxy group via etherification of a 2-bromo-6-chloro-4-fluorophenol (B1275642) intermediate.

Further disconnection of the halogen atoms from the phenol precursor reveals simpler starting materials. The order of these disconnections depends on the directing effects of the halogens and the hydroxyl group. For instance, starting with 4-fluorophenol, one could envision a regioselective chlorination and subsequent bromination to arrive at the desired trihalogenated phenol. The specific reagents and conditions for each step are crucial for achieving the desired regioselectivity.

Precursor Synthesis and Halogenation Strategies for Aromatic Scaffolds

The synthesis of the aromatic core of this compound relies on precise control over the introduction of three different halogen atoms.

Achieving the desired substitution pattern on the aromatic ring necessitates highly regioselective halogenation methods. For phenols, electrophilic aromatic substitution is the primary mechanism for introducing bromine and chlorine. The hydroxyl group is a strong activating group and an ortho-, para-director.

Chlorination: Electrophilic chlorination of phenols can yield a mixture of ortho and para isomers. rsc.org To achieve selective chlorination, directing groups or specific catalysts can be employed. Palladium-catalyzed C-H chlorination using N-chlorosuccinimide (NCS) has been shown to be effective for the ortho-chlorination of phenol derivatives. rsc.org

Bromination: Similar to chlorination, the bromination of phenols can lead to multiple products. mdpi.com Regioselective monobromination of phenols can be achieved using reagents like KBr in the presence of an oxidizing agent, which often favors para-substitution unless that position is blocked. mdpi.comresearchgate.net In the case of a para-substituted phenol, bromination will be directed to the ortho positions.

The synthesis of o-chlorobromobenzene has been achieved through various methods, including the diazotization of o-bromoaniline followed by chlorine substitution, or the bromination of chlorobenzene (B131634) in the presence of a catalyst. orgsyn.org These methods highlight the importance of the starting material and reaction conditions in determining the final product.

Introducing fluorine onto an aromatic ring presents unique challenges due to the high reactivity of elemental fluorine. jove.comvedantu.com Direct fluorination is often difficult to control and can lead to polyfluorinated products. vedantu.com Therefore, indirect methods are typically employed.

Common fluorinating reagents include Selectfluor, which contains a fluorine atom bonded to a positively charged nitrogen, making it a suitable electrophile for aromatic substitution. jove.com Another well-established method is the Balz-Schiemann reaction, where an aromatic amine is converted to an aryl fluoride (B91410) via a diazonium tetrafluoroborate (B81430) intermediate. vedantu.com This method is widely used for the synthesis of fluorobenzene (B45895) and its derivatives. vedantu.com Other approaches include the use of hydrogen fluoride with a Lewis acid catalyst or specific organic fluorine compounds. askiitians.com The choice of fluorination method depends on the desired regioselectivity and the compatibility with other functional groups present on the aromatic ring.

Isopropoxy Group Introduction via Etherification Reactions

The final key step in the synthesis of the target compound is the formation of the ether linkage to introduce the isopropoxy group.

The Williamson ether synthesis is a classic and widely used method for forming ethers. jk-sci.comwikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would involve deprotonating the precursor 2-bromo-6-chloro-4-fluorophenol to form the corresponding phenoxide, which then acts as a nucleophile to attack an isopropyl halide.

However, the Williamson ether synthesis has limitations. It is not suitable for synthesizing ethers from aryl halides due to their lower reactivity towards nucleophilic substitution. askiitians.com Furthermore, sterically hindered alkyl halides can lead to elimination reactions rather than substitution. jk-sci.comaskiitians.com While the phenoxide is the nucleophile in this case, the steric hindrance from the ortho-substituents on the phenol could potentially slow down the reaction. Adaptations of the Williamson synthesis, such as using phase-transfer catalysis, can sometimes improve yields and reaction rates. jk-sci.com

Table 1: Key Aspects of Williamson Ether Synthesis

Feature Description
Reaction Type SN2 (Bimolecular Nucleophilic Substitution) wikipedia.org
Reactants Alkoxide (or Phenoxide) and an Alkyl Halide jk-sci.com
Advantages Versatile for a variety of ethers masterorganicchemistry.com

| Limitations | Not suitable for aryl halides; steric hindrance can lead to elimination askiitians.comquora.com |

An alternative and often more efficient method for forming aryl ethers is through transition-metal catalyzed C-O cross-coupling reactions. mit.edu Palladium and copper-based catalysts are commonly used for this transformation. mit.edu These methods have expanded the scope of aryl ether synthesis, allowing for the coupling of a wide range of (hetero)aryl halides with alcohols. mit.edu

Palladium-catalyzed C-O cross-coupling, for example, has been shown to be effective for the synthesis of fluorinated alkyl aryl ethers. nih.gov These protocols often employ specialized biaryl phosphine (B1218219) ligands to facilitate the reaction. mit.edunih.gov Nickel-catalyzed cross-coupling has also emerged as a powerful tool for the activation of C-O bonds in aryl ethers, further expanding the synthetic possibilities. researchgate.netacs.org For the synthesis of this compound, a palladium or copper-catalyzed coupling of 2-bromo-6-chloro-4-fluorophenol with isopropanol (B130326) or an isopropyl halide would be a highly viable approach.

Table 2: Comparison of Etherification Methods

Method Catalyst/Reagents Substrate Scope Key Features
Williamson Ether Synthesis Base, Alkyl Halide Primarily primary alkyl halides wikipedia.org Classic SN2 reaction, can be limited by steric hindrance jk-sci.com
Palladium-Catalyzed C-O Coupling Pd catalyst, Ligand, Base Broad scope of (hetero)aryl halides and alcohols mit.eduacs.org High efficiency, good functional group tolerance nih.gov

Nucleophilic Aromatic Substitution (SNAr) Routes for Ether Formation

The formation of the isopropoxy ether bond in this compound is anticipated to proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In a plausible synthetic route, the precursor 6-bromo-2-chloro-4-fluorophenol would be deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide would then attack an electrophilic isopropyl source, such as 2-bromopropane (B125204) or isopropyl tosylate, to form the desired ether.

The viability of this reaction is supported by the electronic properties of the aromatic ring. The presence of electron-withdrawing groups (bromo, chloro, and fluoro substituents) would activate the ring towards nucleophilic attack, a key requirement for the SNAr mechanism. However, without experimental data, the specific regioselectivity and reactivity cannot be confirmed.

Optimization of Reaction Conditions and Process Efficiency

Detailed information on the optimization of reaction conditions for the synthesis of this compound is not available. Generally, for related Williamson ether syntheses, optimization would involve screening various parameters to maximize yield and purity while minimizing reaction time and by-product formation.

Key parameters for optimization would include:

Choice of Base: A range of bases, from alkali metal hydroxides (NaOH, KOH) to stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃), would typically be evaluated.

Solvent System: The choice of solvent is crucial and can influence reaction rates and solubility. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are often employed in SNAr reactions.

Temperature and Reaction Time: These parameters are interdependent and would require systematic study to find the optimal balance for efficient conversion without promoting decomposition or side reactions.

Isopropylating Agent: The reactivity of the isopropylating agent (e.g., isopropyl bromide vs. isopropyl iodide vs. isopropyl tosylate) would also be a factor in optimization.

Without specific research findings, a data table illustrating the impact of these variables on reaction efficiency cannot be constructed.

Sustainable and Green Chemistry Considerations in Synthesis

There is no specific information in the reviewed literature concerning the application of green chemistry principles to the synthesis of this compound. In a hypothetical sustainable approach, several factors would be considered:

Atom Economy: Designing a synthesis that incorporates the maximum number of atoms from the reactants into the final product.

Use of Safer Solvents: Replacing hazardous solvents like DMF with greener alternatives such as ionic liquids or bio-based solvents.

Energy Efficiency: Employing milder reaction conditions, potentially through the use of catalysis (e.g., phase-transfer catalysts) to lower the activation energy and reduce energy consumption.

Waste Reduction: Developing methods that minimize the formation of by-products and facilitate easier purification, thereby reducing chemical waste.

The development of a green synthetic route for this compound remains an area for future research, as no current studies address these considerations.

Advanced Reaction Chemistry and Derivatization of 6 Bromo 2 Chloro 4 Fluoro 1 Isopropoxybenzene

Reactivity of Halogen Substituents in Polyhalogenated Aromatics

The presence of bromine, chlorine, and fluorine atoms on the same aromatic ring, in addition to an isopropoxy group, creates a nuanced reactivity profile. The interplay of inductive and resonance effects, along with steric hindrance, dictates the preferred sites for both electrophilic and nucleophilic attack.

In polyhalogenated aromatic systems, the reactivity of the halogens towards substitution is not uniform. For electrophilic aromatic substitution (EAS), the reactivity is influenced by the electron-donating or withdrawing nature of the substituents. All halogens are deactivating due to their inductive electron withdrawal, which makes the aromatic ring less nucleophilic. chemistrysteps.comquora.com However, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate. chemistrysteps.com

The order of reactivity for halobenzenes in EAS is typically the reverse of their electronegativity: iodobenzene (B50100) > bromobenzene (B47551) > chlorobenzene (B131634) > fluorobenzene (B45895). quora.com This is because the inductive effect, which deactivates the ring, is strongest for fluorine and weakest for iodine. quora.comlibretexts.org Therefore, in 6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene, the positions ortho and para to the strongly activating isopropoxy group are the most likely sites for electrophilic attack, with the relative deactivating effects of the halogens further modulating this reactivity.

For nucleophilic aromatic substitution (NAS), the reactivity order is generally the opposite of that for EAS. The more electronegative the halogen, the more it polarizes the carbon-halogen bond, making the carbon more susceptible to nucleophilic attack. Thus, the general order of reactivity for halogens in NAS is F > Cl > Br > I. The reaction proceeds through a Meisenheimer complex, and the stability of this intermediate is enhanced by electron-withdrawing groups.

The isopropoxy group is a bulky, ortho, para-directing activator due to its electron-donating resonance effect. youtube.com This activating effect strongly influences the regioselectivity of electrophilic aromatic substitution reactions. However, the steric bulk of the isopropoxy group can hinder substitution at the ortho positions (positions 2 and 6), potentially favoring substitution at the para position (position 4). youtube.com

In this compound, the directing effects of the substituents are as follows:

Isopropoxy group: Activating, ortho, para-directing.

Bromine: Deactivating, ortho, para-directing.

Chlorine: Deactivating, ortho, para-directing.

Fluorine: Deactivating, ortho, para-directing.

For electrophilic substitution , the powerful activating effect of the isopropoxy group will dominate. The most likely positions for substitution would be ortho or para to it. However, position 2 is blocked by chlorine, position 6 by bromine, and position 4 by fluorine. Therefore, the remaining positions, 3 and 5, are the most probable sites for electrophilic attack, guided by the combined electronic influences of all substituents.

For nucleophilic aromatic substitution , the fluorine atom at position 4 is the most likely to be displaced due to its high electronegativity, which makes the C-F bond the most polarized and the carbon atom the most electrophilic. The presence of the electron-withdrawing bromine and chlorine atoms further activates the ring towards nucleophilic attack.

Interactive Data Table: Directing Effects of Substituents
SubstituentPositionElectronic EffectSteric EffectPreferred Position for Electrophilic Attack
Isopropoxy1Activating (Ortho, Para-directing)High2, 4, 6
Chlorine2Deactivating (Ortho, Para-directing)Medium1, 3, 5
Fluorine4Deactivating (Ortho, Para-directing)Low3, 5
Bromine6Deactivating (Ortho, Para-directing)Medium1, 5

Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly useful for the selective functionalization of polyhalogenated aromatic compounds. nih.govacs.orgescholarship.org The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for sequential, site-selective reactions. nih.gov

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming new bonds to aromatic rings. The general reactivity order for aryl halides in these reactions is I > Br > OTf > Cl. wikipedia.org This selectivity is primarily based on the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I and C-Br bonds being more susceptible to oxidative addition to the palladium(0) catalyst. youtube.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organohalide. wikipedia.orgresearchgate.net For this compound, the Suzuki-Miyaura coupling would be expected to occur selectively at the C-Br bond, leaving the C-Cl and C-F bonds intact for subsequent transformations. nih.govresearchgate.net This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 6-position.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgnih.gov Similar to the Suzuki coupling, the Sonogashira reaction on this compound would preferentially occur at the C-Br bond due to its higher reactivity towards the palladium catalyst. nih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org The reactivity trend for aryl halides in this reaction is also I > Br > Cl, making the C-Br bond at position 6 the primary site for amination. wikipedia.orglibretexts.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the efficiency of these reactions. youtube.com

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerExpected Site of ReactionCatalyst System (Typical)
Suzuki-MiyauraOrganoboron reagent (e.g., Ar-B(OH)₂)C-Br (Position 6)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)
SonogashiraTerminal alkyne (e.g., R-C≡CH)C-Br (Position 6)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)
Buchwald-HartwigAmine (e.g., R₂NH)C-Br (Position 6)Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu)

Copper-catalyzed or mediated cross-coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods. These reactions are often effective for forming C-O, C-S, and C-N bonds. While palladium catalysis often relies on the I > Br > Cl reactivity trend, copper-mediated reactions can sometimes exhibit different selectivities. However, for C-C bond formation, copper catalysis is also generally more effective with aryl bromides and iodides than with chlorides.

The ability to selectively functionalize one position of a polyhalogenated aromatic compound over others is a significant advantage in organic synthesis. nih.govacs.orgescholarship.org In the case of this compound, the distinct reactivities of the three different halogen atoms allow for a stepwise approach to derivatization.

The general strategy would involve:

Palladium-catalyzed cross-coupling at the C-Br bond: The most reactive C-Br bond can be selectively functionalized using reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination.

Functionalization of the C-Cl bond: After the C-Br bond has reacted, more forcing conditions or specialized catalyst systems can be used to react the C-Cl bond.

Modification involving the C-F bond: The C-F bond is generally the least reactive in cross-coupling reactions but can be targeted under specific conditions or used to modulate the electronic properties of the final molecule.

This site-selective approach allows for the synthesis of complex, highly substituted aromatic compounds from a single, readily available starting material. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for modifying aryl halides, particularly those bearing electron-withdrawing groups. libretexts.orgopenstax.org

The generally accepted mechanism for SNAr reactions in activated aryl halides is a two-step addition-elimination process. libretexts.org In the first step, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. openstax.org

For a substitution reaction to occur, the aromatic ring must typically be activated by electron-withdrawing substituents positioned ortho or para to the leaving group, as these positions can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgopenstax.org In this compound, the halogens themselves act as electron-withdrawing groups via induction, activating the ring towards nucleophilic attack.

Regioselectivity in polyhalogenated systems is governed by two primary factors: the ability of the leaving group to depart and the electronic activation of the substitution site. The typical order of leaving group ability in SNAr reactions is F > Cl ≈ Br > I. wuxiapptec.com This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom polarizing the C-F bond.

In the case of this compound, the fluorine atom at the C-4 position is the most probable site for nucleophilic attack. This is due to fluorine's superior lability as a leaving group in SNAr reactions and its position para to the chloro substituent and ortho to the bromo substituent, which contribute to the activation of this site.

PositionSubstituentInductive EffectResonance EffectPredicted SNAr Reactivity
C-1-OCH(CH₃)₂Weakly WithdrawingStrongly DonatingDeactivating for SNAr
C-2-ClStrongly WithdrawingWeakly DonatingPossible site of attack
C-4-FStrongly WithdrawingWeakly DonatingMost probable site of attack
C-6-BrStrongly WithdrawingWeakly DonatingLeast probable site of attack (poor leaving group)

The selective replacement of the fluorine atom allows for the synthesis of a variety of novel aryl derivatives. By reacting this compound with different nucleophiles, new C-N, C-O, and C-S bonds can be formed. For instance, base-promoted SNAr reactions with nitrogen-based nucleophiles like indoles or carbazoles can yield complex N-arylated products. nih.govresearchgate.net

Below are potential synthetic transformations utilizing the predicted regioselectivity of SNAr reactions on this substrate.

NucleophileExampleExpected Major ProductProduct Class
AmineMorpholine4-(6-Bromo-2-chloro-1-isopropoxybenzen-4-yl)morpholineAryl Amine
AlkoxideSodium Methoxide6-Bromo-2-chloro-4-methoxy-1-isopropoxybenzeneAryl Ether
ThiolateSodium Thiophenoxide6-Bromo-2-chloro-1-isopropoxy-4-(phenylthio)benzeneAryl Sulfide

Organometallic Chemistry (e.g., Grignard Reagents, Organolithiums)

Grignard reagents (RMgX) and organolithiums (RLi) are powerful nucleophiles used extensively in organic synthesis for forming new carbon-carbon bonds. wikipedia.orgbyjus.com They are typically prepared by the reaction of an organic halide with magnesium metal or an organolithium reagent, respectively. byjus.commasterorganicchemistry.com

In polyhalogenated aromatic compounds, the formation of these organometallic reagents is highly selective. The reactivity of carbon-halogen bonds towards metals follows the order C-I > C-Br > C-Cl > C-F. For this compound, the carbon-bromine bond is significantly more reactive than the carbon-chlorine or carbon-fluorine bonds. Consequently, reaction with magnesium metal would selectively form the Grignard reagent at the C-6 position.

This selective formation allows for the introduction of various functional groups at the C-6 position. For example, the resulting Grignard reagent can react with electrophiles such as carbon dioxide to yield a carboxylic acid, or with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. masterorganicchemistry.comchemguide.co.uk

Reaction Scheme: Selective Grignard Formation and Carboxylation

Formation of Grignard Reagent: this compound + Mg → (6-chloro-4-fluoro-2-isopropoxyphenyl)magnesium bromide

Reaction with Electrophile (CO₂): (6-chloro-4-fluoro-2-isopropoxyphenyl)magnesium bromide + CO₂ → Intermediate Salt

Acidic Workup: Intermediate Salt + H₃O⁺ → 6-chloro-4-fluoro-2-isopropoxybenzoic acid

Radical Reactions and Photochemical Transformations

Photochemical reactions provide an alternative pathway for the functionalization of aryl halides. Irradiation with UV light can induce homolytic cleavage of a carbon-halogen bond, generating a highly reactive aryl radical. justobjects.nlrsc.org The propensity for a C-X bond to undergo cleavage is inversely related to its bond dissociation energy, with the general trend being C-I < C-Br < C-Cl < C-F.

For this compound, the C-Br bond is the weakest among the three carbon-halogen bonds present. Therefore, under photochemical conditions, the C-Br bond is expected to cleave preferentially, forming a 2-chloro-4-fluoro-1-isopropoxyphenyl radical. nih.gov

This aryl radical can then participate in a variety of subsequent reactions. In the absence of other trapping agents, it can abstract a hydrogen atom from the solvent to yield a dehalogenated product, 1-chloro-3-fluoro-5-isopropoxybenzene. Alternatively, if the reaction is performed in a solvent like benzene (B151609), the radical can attack the solvent molecule to form a biaryl product. rsc.org These photochemical transformations offer a pathway to derivatives that may be difficult to access through conventional ionic reaction mechanisms. uochb.cz

Theoretical and Computational Chemistry Studies of 6 Bromo 2 Chloro 4 Fluoro 1 Isopropoxybenzene

Quantum Chemical Calculations of Electronic Structure

Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies on the electronic structure of 6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene are not found in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity. The energy gap between these frontier orbitals provides insights into its kinetic stability and chemical reactivity. For this compound, specific data regarding the energies of HOMO, LUMO, and the resulting energy gap are not available in published research. Such an analysis would be invaluable for predicting its behavior in chemical reactions, particularly identifying potential sites for nucleophilic or electrophilic attack.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule, often visualized through charge distribution and electrostatic potential (ESP) maps, is key to understanding intermolecular interactions and reactive sites. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Regrettably, no specific studies presenting the calculated charge distribution or ESP maps for this compound could be located.

Reaction Mechanism Elucidation and Energy Profiles

Computational chemistry plays a vital role in elucidating reaction mechanisms and determining the energy profiles of chemical transformations. This includes identifying transition states and calculating activation energies.

Transition State Analysis of Key Synthetic Steps

The synthesis of complex molecules like this compound involves multiple steps. Theoretical analysis of the transition states for these key steps would provide a deeper understanding of the reaction pathways and the factors controlling them. However, the scientific literature lacks any published transition state analyses for the synthesis of this specific compound.

Selectivity Predictions based on Activation Energies

In reactions where multiple products can be formed, computational calculations of activation energies can predict the regioselectivity or stereoselectivity. By comparing the energy barriers for different reaction pathways, the most likely product can be identified. For this compound, there is no available research that computationally predicts the selectivity of its synthetic reactions based on activation energies.

Prediction of Spectroscopic Signatures (Methodologies)

While general methodologies for the theoretical prediction of spectroscopic signatures for halogenated benzene (B151609) derivatives are well-established in computational chemistry, specific applications of these methods to this compound have not been documented in available research. The following subsections outline the standard theoretical approaches that would typically be employed for such an analysis.

Theoretical Calculation of NMR Parameters

The prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and coupling constants (J), for a molecule like this compound would typically be performed using quantum mechanical calculations. The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, often employed in conjunction with Density Functional Theory (DFT). Calculations would likely be carried out using a functional such as B3LYP and a basis set like 6-311+G(2d,p). The process involves optimizing the molecular geometry of the compound first, followed by the NMR calculation on the optimized structure. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.

Vibrational Frequency Analysis (IR/Raman)

Theoretical vibrational spectra (Infrared and Raman) are calculated to understand the molecular vibrations of this compound. This analysis is also typically performed using DFT methods (e.g., B3LYP functional with a suitable basis set). After geometry optimization, a frequency calculation is performed. The results provide the harmonic vibrational frequencies, IR intensities, and Raman activities. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental spectra. The analysis helps in the assignment of specific vibrational modes to the functional groups within the molecule.

UV-Vis Absorption Spectrum Prediction

The prediction of the Ultraviolet-Visible (UV-Vis) absorption spectrum for this compound would involve calculating the electronic transition energies and oscillator strengths. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose. The calculation is usually performed on the ground-state optimized geometry of the molecule. The results from a TD-DFT calculation provide the wavelengths of maximum absorption (λmax) and the corresponding excitation energies, which can be used to simulate the UV-Vis spectrum. The choice of functional and basis set can significantly impact the accuracy of the predicted spectrum.

Structure-Reactivity Relationship Studies

Investigations into the structure-reactivity relationships of this compound would rely on computational methods to determine various molecular properties and reactivity descriptors. These studies often involve the analysis of the molecule's electronic structure.

Key aspects of such a study would include:

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Surface: The MEP map provides a visualization of the charge distribution on the molecule, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This is useful for predicting how the molecule will interact with other reagents.

Calculation of Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide quantitative measures of the molecule's reactivity.

Without specific research on this compound, no data tables or detailed findings can be generated for these sections.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry is indispensable for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing definitive confirmation of the molecular formula.

The choice of ionization method is critical for the analysis of halogenated aromatic compounds, as it influences the extent of fragmentation and the ability to observe the molecular ion.

Electron Ionization (EI): This is a hard ionization technique that bombards the sample with high-energy electrons (typically 70 eV). youtube.com While it reliably produces a molecular ion, it also causes extensive fragmentation. This fragmentation pattern can be highly characteristic and useful for structural elucidation, though for some molecules, the molecular ion peak may be weak or absent. youtube.comresearchgate.net For 6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene, EI would be expected to produce a clear molecular ion cluster due to the isotopic abundances of bromine (79Br and 81Br) and chlorine (35Cl and 37Cl).

Chemical Ionization (CI): This is a softer ionization technique that uses a reagent gas (e.g., methane (B114726) or ammonia) to ionize the analyte molecule through proton transfer or adduct formation. cdnsciencepub.com This method results in less fragmentation and typically produces a prominent pseudomolecular ion peak ([M+H]+), which is particularly useful for confirming the molecular weight of the compound. cdnsciencepub.com For halogenated benzenes, CI can provide clearer molecular ion information compared to EI. cdnsciencepub.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique suitable for relatively nonpolar compounds. It is often coupled with liquid chromatography and is effective for ionizing compounds that are not easily analyzed by electrospray ionization.

Electrospray Ionization (ESI): While more commonly used for polar and large molecules, ESI can sometimes be applied to halogenated aromatics, often by promoting the formation of adducts with ions like sodium ([M+Na]+) or through charge transfer.

The following table summarizes the key characteristics of ionization methods applicable to halogenated aromatics.

Ionization MethodIonization PrincipleFragmentationTypical Ion ObservedSuitability for Halogenated Aromatics
Electron Ionization (EI)High-energy electron bombardmentExtensive (Hard)M+•Good for characteristic fragmentation patterns and library matching. researchgate.net
Chemical Ionization (CI)Proton transfer from reagent gas ionsMinimal (Soft)[M+H]+Excellent for confirming molecular weight with a strong pseudomolecular ion. cdnsciencepub.com
Atmospheric Pressure Chemical Ionization (APCI)Corona discharge creates reactant ions that ionize the analyteModerate (Soft)[M+H]+ or M+•Good for LC-MS applications and moderately polar compounds.
Electrospray Ionization (ESI)High voltage applied to a liquid to create an aerosolMinimal (Soft)[M+H]+, [M+Na]+Less common for nonpolar aromatics unless adduct formation is facilitated.

The fragmentation of this compound in a mass spectrometer, particularly under EI conditions, provides valuable structural information. The presence of bromine and chlorine isotopes results in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. The relative abundances of these isotopic peaks (e.g., M+, [M+2]+, [M+4]+) can confirm the number of bromine and chlorine atoms in the ion.

The primary fragmentation pathways are dictated by the weakest bonds and the stability of the resulting fragments. For this molecule, likely fragmentation steps include:

Loss of the Isopropyl Group: Cleavage of the ether bond can lead to the loss of an isopropyl radical (•CH(CH3)2) or a propene molecule (CH2=CHCH3) via rearrangement, resulting in a substituted phenol (B47542) fragment.

Alpha-Cleavage: The bond between the isopropyl group and the oxygen atom can break, leading to the formation of a stable isopropyl cation ([CH(CH3)2]+) at m/z 43.

Loss of Halogens: The expulsion of halogen atoms (Br• or Cl•) from the molecular ion is a common fragmentation pathway for halogenated compounds. researchgate.net The relative ease of loss often follows the trend I > Br > Cl > F, related to the C-X bond strength.

Aromatic Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, leading to smaller, characteristic ions.

A proposed fragmentation pathway is outlined below.

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Proposed Structure of Fragment
266/268/270 (M+•)•CH(CH3)2 (43)223/225/227[BrClF-Phenol]+•
266/268/270 (M+•)CH2=CHCH3 (42)224/226/228[BrClF-Phenol]+•
266/268/270 (M+•)•Br (79/81)187/189[C9H9ClFO]+
266/268/270 (M+•)•Cl (35/37)231/233[C9H9BrFO]+
223/225/227CO (28)195/197/199[C5H2BrClF]+•

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is arguably the most powerful tool for determining the complete covalent structure of an organic molecule in solution. By correlating different nuclei through their scalar (J) couplings or through-space interactions, a detailed connectivity map can be constructed.

A suite of 2D-NMR experiments is employed to assemble the structure of this compound piece by piece.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (2JHH, 3JHH). sdsu.edu For this molecule, COSY would show a correlation between the methine proton of the isopropoxy group and the methyl protons. It would also reveal the coupling between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (1JCH). sdsu.edu It is invaluable for assigning the carbon signals based on their attached, and usually more easily assigned, proton signals. For example, the methine proton of the isopropoxy group would show a cross-peak to the methine carbon, and the methyl protons would correlate to the methyl carbons. The two aromatic protons would each correlate to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (2JCH, 3JCH). sdsu.edu This is crucial for connecting different fragments of the molecule. Key HMBC correlations would include:

The methine proton of the isopropoxy group correlating to the aromatic carbon C1 (2JCH).

The methyl protons of the isopropoxy group correlating to the methine carbon (2JCH).

The aromatic protons correlating to neighboring carbons, including the halogen- and oxygen-substituted carbons, helping to confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is critical for determining stereochemistry and conformation. For this molecule, a key NOESY correlation would be observed between the methine proton of the isopropoxy group and the aromatic proton at the C5 position, confirming the proximity of the isopropoxy group to that side of the ring.

The following table outlines the expected key correlations in the 2D-NMR spectra that would be used to confirm the structure.

ExperimentCorrelating ProtonsCorrelating CarbonsInformation Gained
COSYH-methine ↔ H-methyl-Confirms the isopropoxy group structure.
COSYH3 ↔ H5-Shows coupling between the two aromatic protons.
HSQCH-methineC-methineAssigns the methine carbon.
HSQCH-methylC-methylAssigns the methyl carbons.
HSQCH3, H5C3, C5Assigns the protonated aromatic carbons.
HMBCH-methineC1, C-methylConnects the isopropoxy group to the aromatic ring. youtube.com
HMBCH3C1, C2, C4, C5Confirms the position of H3 relative to substituents.
HMBCH5C1, C3, C4, C6Confirms the position of H5 relative to substituents.
NOESYH-methine ↔ H5-Confirms spatial proximity, supporting the connectivity established by HMBC.

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (SSNMR) offers insights into the structure and dynamics in the crystalline state. nih.gov This is particularly relevant for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties.

For halogenated compounds, SSNMR is a powerful tool because it can directly probe the quadrupolar nuclei of chlorine (35Cl, 37Cl) and bromine (79Br, 81Br). wiley.com The NMR parameters for these nuclei, such as the quadrupolar coupling constant and chemical shift anisotropy, are highly sensitive to the local electronic environment and can provide detailed information about intermolecular interactions, including halogen bonding, within the crystal lattice. nih.govwiley.com Furthermore, 13C and 19F SSNMR can be used to identify the number of crystallographically inequivalent molecules in the unit cell and to probe the local packing environment. researchgate.net

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which the positions of all atoms (including hydrogens in high-resolution studies) can be determined with high precision.

This technique provides unambiguous confirmation of:

Connectivity: The exact bonding arrangement of all atoms.

Bond Lengths and Angles: Precise measurements of all geometric parameters.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing details about hydrogen bonds, halogen bonds, and other non-covalent interactions that govern the solid-state structure. researchgate.net

For this compound, a successful crystal structure determination would provide the absolute confirmation of the substitution pattern on the benzene (B151609) ring and the conformation of the isopropoxy group relative to the ring. The resulting data, such as unit cell dimensions, space group, and atomic coordinates, serve as the ultimate reference for the molecule's structure. researchgate.net Although a specific crystal structure for this exact compound may not be publicly available, the methodology remains the definitive approach for absolute structure determination.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for identifying the functional groups within a molecule. ksu.edu.sa For a molecule to be IR active, its vibration must cause a change in the molecular dipole moment, whereas for a vibration to be Raman active, it must cause a change in the molecule's polarizability. ksu.edu.sa These two techniques provide complementary information for a full structural assignment.

Based on established data for halogenated benzenes and anisole (B1667542) derivatives, the characteristic vibrational frequencies for this compound can be predicted. bartleby.comvscht.czspectroscopyonline.com The table below details the expected band assignments.

Functional Group/BondVibrational ModeExpected Wavenumber (cm⁻¹)Technique (IR/Raman)
C-H (Aromatic)Stretching3100 - 3000IR (medium), Raman (strong)
C-H (Isopropyl)Asymmetric/Symmetric Stretching2985 - 2950 / 2880 - 2860IR (strong), Raman (strong)
C=C (Aromatic)Ring Stretching1600 - 1450IR (medium-strong), Raman (strong)
C-H (Isopropyl)Bending (Scissoring/Rocking)1470 - 1370IR (medium)
C-O (Aryl Ether)Asymmetric Stretching1270 - 1230IR (strong), Raman (medium)
C-O (Alkyl Ether)Symmetric Stretching1050 - 1010IR (strong), Raman (weak)
C-F (Aromatic)Stretching1250 - 1100IR (very strong) youtube.com
C-Cl (Aromatic)Stretching1100 - 800IR (strong), Raman (strong)
C-Br (Aromatic)Stretching650 - 500IR (strong), Raman (strong)

Note: The presence of multiple halogens and the isopropoxy group will lead to complex spectra, particularly in the fingerprint region (<1400 cm⁻¹), where bending modes and coupled vibrations occur. uomustansiriyah.edu.iq

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for its isolation from reaction mixtures. researchgate.net The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.

Gas Chromatography (GC): Given its likely volatility, this compound is well-suited for analysis by GC. chromatographyonline.com High-resolution capillary columns can effectively separate it from isomers and impurities. epa.gov For detection, a Flame Ionization Detector (FID) provides general sensitivity for organic compounds. However, for enhanced selectivity and sensitivity towards halogenated molecules, an Electron Capture Detector (ECD) is superior. chromatographyonline.com A halogen-specific detector (XSD) offers even greater selectivity, responding almost exclusively to halogenated compounds, which simplifies chromatograms by eliminating non-halogenated matrix interference. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful alternative, particularly for preparative scale isolation or for analytes with lower thermal stability. researchgate.netnih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., acetonitrile (B52724)/water), is the most common mode. researchgate.net The separation is based on differences in hydrophobicity. nsf.gov The presence of multiple halogens increases the molecule's hydrophobicity, leading to strong retention on a C18 column. Detection is typically achieved using a UV detector, as the benzene ring is a strong chromophore.

The following table compares the utility of GC and HPLC for the analysis of this compound.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation in the gas phase based on volatility and column interactions.Separation in the liquid phase based on partitioning between mobile and stationary phases.
Applicability Ideal for volatile and thermally stable compounds.Versatile; suitable for a wide range of polarities and molecular weights.
Typical Column Capillary column (e.g., DB-5, HP-5ms).Reversed-phase (e.g., C18, Phenyl-Hexyl). chromforum.org
Detector FID (universal), ECD (selective for halogens), XSD (highly selective for halogens), MS (for identification). chromatographyonline.comnih.govUV/Vis (Diode Array), MS.
Primary Use High-resolution purity assessment and quantitative analysis.Purity assessment and preparative isolation.

Exploration of Potential Applications and Derivatives in Non Biological Systems

Role as an Intermediate in Materials Science

The synthesis of novel materials with tailored electronic and physical properties often relies on precisely substituted aromatic precursors. Polyhalogenated aromatic compounds are foundational in creating advanced polymers and organic electronic materials due to the versatility of carbon-halogen bonds in forming new carbon-carbon bonds. science.govresearchgate.net

The presence of bromine and chlorine atoms on the aromatic ring of 6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene offers multiple reactive sites for cross-coupling reactions, which are instrumental in polymer synthesis. researchgate.net Reactions like Suzuki, Stille, or Heck couplings can be selectively performed, leveraging the different reactivities of C-Br and C-Cl bonds to build conjugated polymer backbones. The isopropoxy group enhances solubility, a crucial factor for processing polymers into thin films for various applications. The fluorine atom, meanwhile, can improve the thermal stability and modify the electronic properties of the final polymer. researchgate.net

Table 1: Potential Cross-Coupling Reactions for Polymer Synthesis

Reaction Type Reactive Site on Intermediate Reagent Resulting Linkage Potential Polymer Type
Suzuki Coupling C-Br Arylboronic acid/ester C-Aryl Conjugated Polymers
Stille Coupling C-Br / C-Cl Organostannane C-Aryl Conductive Polymers
Heck Coupling C-Br Alkene C-Vinyl Photorefractive Polymers

In the field of organic electronics, the performance of devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) is highly dependent on the molecular structure of the organic semiconductors used. google.com The strategic placement of electron-withdrawing halogens (F, Cl, Br) and an electron-donating alkoxy group (-O-iPr) allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of materials derived from this intermediate. This tuning is critical for optimizing charge injection, transport, and emission properties in OLEDs and for controlling charge carrier mobility in OFETs. google.com The compound can serve as a precursor for synthesizing emissive materials, host materials, or charge-transport layers within these devices.

Utility in Agrochemicals and Crop Protection (as an intermediate)

Polyhalogenated aromatic compounds are frequently used as starting materials or key intermediates in the synthesis of active ingredients for the agrochemical industry. science.govnih.gov The type, number, and position of halogen substituents can profoundly influence the biological activity, selectivity, and environmental persistence of a pesticide.

This compound serves as a scaffold for creating new agrochemicals. The isopropoxybenzene (B1215980) core is a feature in some existing herbicides. The halogens provide handles for further chemical elaboration to produce more complex molecules, such as diphenyl ethers, which are a known class of herbicides that inhibit the protoporphyrinogen (B1215707) oxidase (PPO) enzyme. By reacting this intermediate with various nucleophiles or through cross-coupling reactions, a diverse library of candidate molecules can be synthesized and screened for herbicidal, pesticidal, or fungicidal activity. For instance, a patent for the synthesis of 2-bromo-4-chloro-1-isopropylbenzene highlights its utility in the pesticide production field. google.com

From a design perspective, the specific substitution pattern of this compound is highly relevant to structure-activity relationship (SAR) studies. mdpi.com SAR explores how the chemical structure of a compound influences its biological effect. In agrochemicals, halogen atoms often enhance binding to target enzymes or receptors and can block metabolic pathways that would otherwise deactivate the compound. nih.gov

The combination of different halogens allows for systematic variation of molecular properties:

Fluorine: Can increase metabolic stability and binding affinity due to its high electronegativity and ability to form hydrogen bonds.

Chlorine: Balances lipophilicity and electronic effects, often contributing to potent bioactivity.

Bromine: Provides a site for further synthetic modification and can contribute to binding through halogen bonding.

By synthesizing derivatives where each halogen is systematically replaced or repositioned, chemists can probe the specific interactions required for biological activity and optimize the compound for potency and selectivity. mdpi.comnih.gov

Table 2: Influence of Substituents on Agrochemical Properties

Substituent Property Potential Effect on Activity
Fluoro (F) High Electronegativity, H-bond acceptor Increased metabolic stability, enhanced target binding
Chloro (Cl) Moderate Lipophilicity, Electron-withdrawing Potent inhibition of target enzymes, good bioavailability
Bromo (Br) Good Leaving Group, Halogen Bonding Versatile synthetic handle, potential for specific binding interactions

Applications in Fine Chemical Synthesis

Beyond specific applications in materials or agrochemicals, this compound is a valuable intermediate in general fine chemical synthesis. science.gov The synthesis of polysubstituted benzene (B151609) derivatives is a fundamental task in organic chemistry, providing access to pharmaceuticals, dyes, and other specialty chemicals. libretexts.orgpressbooks.pub

The differential reactivity of the C-Br and C-Cl bonds is particularly useful. The C-Br bond is typically more reactive in metal-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and in the formation of organometallic reagents (e.g., Grignard or organolithium reagents). This allows for the selective functionalization of the bromine-bearing position while leaving the chlorine atom intact for a subsequent, different chemical transformation. This programmed or sequential synthesis is a powerful strategy for efficiently building molecular complexity from a relatively simple starting material. libretexts.org

Key Building Block for Specialty Chemicals

The utility of polyhalogenated benzene derivatives as foundational materials in the synthesis of high-value specialty chemicals is well-established in the field of organic chemistry. ncert.nic.in These compounds serve as versatile intermediates due to the differential reactivity of the halogen substituents, which allows for selective and sequential chemical modifications. This characteristic is particularly relevant for creating complex molecular scaffolds that are central to pharmaceuticals, agrochemicals, and materials science.

While specific research on this compound as a building block is not extensively documented in publicly available literature, its structural similarity to other polyhalogenated phenyl ethers suggests a strong potential for analogous applications. For instance, compounds with similar substitution patterns, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, are crucial intermediates in the synthesis of pharmaceutical agents like dapagliflozin, a medication used in the management of type 2 diabetes. google.comgoogle.com The presence of multiple halogen atoms in this compound allows for its participation in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds.

The isopropoxy group further diversifies its synthetic potential by influencing the electronic properties of the benzene ring and providing an additional site for chemical modification, such as ether cleavage to reveal a reactive phenol (B47542) group. The combination of these features makes this compound a promising candidate for the development of novel specialty chemicals with tailored properties.

Table 1: Potential Synthetic Transformations of this compound
Reaction TypeReagents and ConditionsPotential Product
Suzuki CouplingPd catalyst, base, boronic acidArylated derivative
Sonogashira CouplingPd/Cu catalyst, base, terminal alkyneAlkynylated derivative
Buchwald-Hartwig AminationPd catalyst, base, amineAminated derivative
Ether CleavageStrong acid (e.g., HBr, BBr3)Halogenated phenol

Precursor for Catalysts in Organic Transformations (e.g., Peptide Synthesis)

Organoboron compounds, for example, have emerged as effective catalysts for the direct formation of amide and peptide bonds. rsc.orgresearchgate.net The synthesis of such organoboron catalysts can potentially start from halogenated precursors through reactions like metal-halogen exchange followed by quenching with a boron electrophile. The specific halogenation pattern of this compound could be leveraged to create novel boronic acid catalysts with unique electronic and steric properties, potentially influencing their catalytic activity and selectivity in peptide coupling reactions.

Furthermore, the incorporation of bromoacetyl and chloroacetyl moieties onto peptides is a known strategy for creating synthetic peptide polymers and cyclic peptides. google.com While this involves derivatizing the peptide itself, the synthesis of the haloacetylating agents can originate from precursors like this compound. The reactivity of the different halogens on the benzene ring could be exploited to selectively introduce the desired haloacetyl functionality.

Table 2: Potential Catalyst Precursor Pathways
Catalyst TypeSynthetic ApproachPotential Application
Organoboron CatalystMetal-halogen exchange followed by reaction with a borate (B1201080) esterDirect amide/peptide bond formation
Ligand for Metal CatalysisFunctionalization via cross-coupling to introduce coordinating groupsVarious organic transformations

Environmental Chemistry Applications (e.g., chemical degradation studies)

The study of the environmental fate and degradation of halogenated aromatic compounds is a critical area of environmental chemistry. semanticscholar.org These compounds can be persistent in the environment, and understanding their degradation pathways is essential for assessing their environmental impact. While specific chemical degradation studies on this compound are not prominent in the literature, the degradation of related compounds, such as polybrominated diphenyl ethers (PBDEs), has been extensively investigated.

Research on the environmental behavior of benzene derivatives indicates that factors like water solubility, partition coefficient, and electronic properties (influenced by substituents like halogens and alkoxy groups) play a crucial role in their bioaccumulation and biodegradability. semanticscholar.org Chemical degradation studies of this compound would likely involve investigating its susceptibility to various degradation processes, including:

Photodegradation: The breakdown of the compound upon exposure to sunlight. The presence of multiple carbon-halogen bonds suggests that photodegradation could be a relevant environmental fate process.

Biodegradation: The breakdown of the compound by microorganisms. The high degree of halogenation might render the compound resistant to microbial degradation.

Abiotic Degradation: Chemical reactions that occur in the environment without biological mediation, such as hydrolysis.

Such studies would be valuable for predicting the environmental persistence and potential for long-range transport of this and structurally similar compounds. The insights gained would contribute to a broader understanding of the environmental chemistry of polyhalogenated aromatic ethers.

Future Research Directions and Outlook for 6 Bromo 2 Chloro 4 Fluoro 1 Isopropoxybenzene

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene will likely focus on improving efficiency, sustainability, and cost-effectiveness. Current synthetic approaches for polysubstituted benzenes often involve multi-step processes that can be lengthy and generate significant waste. Future research could explore several innovative avenues:

Late-Stage Functionalization: A key area of development will be the late-stage introduction of the halogen and isopropoxy groups onto a simpler benzene (B151609) precursor. This approach can significantly shorten synthetic sequences and allow for the rapid generation of analogues. Techniques such as C-H activation could be pivotal in selectively introducing the chloro, bromo, and isopropoxy groups in the desired positions.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. Developing a flow-based synthesis for this compound could lead to higher yields, reduced reaction times, and a smaller environmental footprint.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field that aligns with the principles of green chemistry. Future research could investigate the potential of engineered enzymes to catalyze specific steps in the synthesis, such as the introduction of the isopropoxy group or the regioselective halogenation of the aromatic ring.

Synthetic StrategyPotential Advantages
Late-Stage FunctionalizationReduced step count, rapid analogue synthesis
Flow ChemistryImproved safety, higher throughput, automation
BiocatalysisHigh selectivity, mild reaction conditions, sustainability

Exploration of Novel Reactivity Patterns and Derivatization

The unique arrangement of substituents in this compound opens the door to a wide range of chemical transformations. The presence of three different halogens allows for selective reactions based on the distinct reactivity of the carbon-halogen bonds (C-Br, C-Cl, C-F).

Future research will likely focus on exploiting these differences for selective derivatization:

Cross-Coupling Reactions: The bromo and chloro substituents are excellent handles for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This would allow for the introduction of a wide variety of carbon and heteroatom-based functional groups, leading to a diverse library of new compounds with potentially interesting properties. The differential reactivity of C-Br versus C-Cl bonds could be exploited for sequential, site-selective couplings.

Nucleophilic Aromatic Substitution (SNA_r): The fluorine atom, activated by the other electron-withdrawing halogens, could be a site for nucleophilic aromatic substitution reactions. This would enable the introduction of oxygen, nitrogen, and sulfur nucleophiles, further expanding the chemical space accessible from this starting material.

Metal-Halogen Exchange: The bromine atom is particularly susceptible to metal-halogen exchange, which can be used to generate organometallic intermediates. These intermediates can then be reacted with a variety of electrophiles to introduce new functional groups.

Advanced Computational Modeling for Uncharted Chemical Space

Computational chemistry will be an indispensable tool for predicting the properties and reactivity of this compound and its derivatives. Density Functional Theory (DFT) and other quantum mechanical methods can provide valuable insights into the molecule's electronic structure, bond energies, and reaction mechanisms. nih.gov

Future computational studies could focus on:

Predicting Reactivity and Regioselectivity: Computational models can be used to predict the most likely sites for electrophilic and nucleophilic attack, as well as the feasibility and outcomes of various chemical reactions. researchgate.net This can help guide experimental work and reduce the amount of trial-and-error required in the laboratory.

In Silico Screening of Derivatives: By computationally generating a virtual library of derivatives and predicting their properties (e.g., electronic properties, solubility, potential biological activity), researchers can prioritize the synthesis of the most promising candidates.

Understanding Spectroscopic Properties: Computational methods can be used to predict and interpret spectroscopic data, such as NMR and IR spectra, which is crucial for the characterization of new compounds.

Discovery of Unexplored Applications in Emerging Industrial Fields

The unique combination of properties conferred by the fluorine, chlorine, bromine, and isopropoxy groups suggests that this compound and its derivatives could find applications in a variety of emerging industrial fields. Fluorinated organic compounds are widely used in pharmaceuticals, agrochemicals, and materials science due to their unique properties. researchgate.netresearchgate.net

Potential areas for exploration include:

Pharmaceuticals and Agrochemicals: The presence of fluorine is a common feature in many successful drugs and pesticides, as it can enhance metabolic stability, binding affinity, and bioavailability. chimia.ch Derivatives of this compound could be screened for a wide range of biological activities.

Advanced Materials: Polyhalogenated aromatic compounds can serve as building blocks for high-performance polymers, liquid crystals, and organic electronic materials. researchgate.net The specific substitution pattern of this molecule could lead to materials with novel thermal, optical, or electronic properties.

Chemical Probes and Tracers: The distinct spectroscopic signatures of the different halogen atoms could make this compound or its derivatives useful as chemical probes or tracers in various scientific and industrial applications.

The global market for fluorinated compounds is projected to continue its growth, driven by increasing demand in various downstream markets. This indicates a promising future for the development and application of novel fluorinated molecules like this compound.

Q & A

Q. What are the recommended synthetic pathways for 6-bromo-2-chloro-4-fluoro-1-isopropoxybenzene, and how can regioselectivity be controlled during halogenation?

  • Methodological Answer : A plausible route involves sequential halogenation and alkoxylation. For example, starting with a fluorobenzene derivative, bromination can be achieved using Br₂/FeBr₃ under controlled temperature (0–5°C) to avoid over-substitution. Chlorination via electrophilic substitution (e.g., Cl₂/AlCl₃) requires careful monitoring of reaction time to prevent byproducts. The isopropoxy group can be introduced via nucleophilic aromatic substitution (e.g., isopropyl alcohol/K₂CO₃ in DMF at 80–100°C). Regioselectivity is influenced by directing effects: the fluorine atom at position 4 acts as a meta-director, while the isopropoxy group at position 1 directs para/ortho. Computational modeling (DFT) of intermediate resonance structures can predict dominant pathways .

Q. How can purity and structural integrity of this compound be validated after synthesis?

  • Methodological Answer : Use a combination of GC-MS (for volatile impurities) and HPLC (for non-volatile byproducts) to assess purity (>97% by GC/HPLC is typical for research-grade material, as per industry standards in ). Structural confirmation requires ¹H/¹³C NMR (e.g., coupling constants to verify substitution patterns) and FT-IR (C-O-C stretch at ~1100 cm⁻¹ for the isopropoxy group). Single-crystal X-ray diffraction (using SHELXL for refinement) provides definitive proof of regiochemistry .

Q. What solvents and storage conditions are optimal for this compound to prevent degradation?

  • Methodological Answer : Store in amber vials at 0–6°C under inert gas (Ar/N₂) to minimize photolytic or oxidative degradation. Polar aprotic solvents (e.g., DMSO, DMF) stabilize the compound at room temperature for short-term use. Avoid protic solvents (e.g., MeOH, H₂O) due to potential hydrolysis of the isopropoxy group. Stability studies (TGA/DSC) can identify decomposition thresholds .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to predict nucleophilic/electrophilic sites. The bromine atom is the primary site for cross-coupling, but steric hindrance from the isopropoxy group may reduce reactivity. Compare activation energies for oxidative addition steps using Pd(0)/Pd(II) catalysts. Experimental validation via kinetic studies (monitored by ¹⁹F NMR) can resolve discrepancies between theoretical and observed reactivity .

Q. What strategies resolve contradictions in crystallographic data for halogenated aromatic compounds?

  • Methodological Answer : Contradictions often arise from disordered halogen positions or twinning. Use SHELXD for dual-space structure solution and SHELXL for refinement with anisotropic displacement parameters. High-resolution synchrotron data (λ = 0.7–1.0 Å) improves electron density maps. For twinned crystals, apply the Hooft parameter in refinement to correct for overlapping lattices. Cross-validate with solid-state NMR (¹⁹F/³⁵Cl) to confirm atomic positions .

Q. How does steric and electronic interplay influence the compound’s performance in catalytic systems?

  • Methodological Answer : Steric effects from the isopropoxy group can hinder catalyst-substrate interactions (e.g., in Pd-catalyzed couplings). Electronic effects (e.g., fluorine’s electron-withdrawing nature) modulate the aromatic ring’s electron density, altering oxidative addition rates. Use Hammett σ constants to quantify electronic contributions and Tolman cone angles for steric assessment. Kinetic profiling under varying catalyst loads (e.g., Pd(PPh₃)₄ vs. XPhos) can isolate these effects .

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